2-Amino-4,6-dimethoxypyrimidine
Overview
Description
2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicide . It has been identified as a degradation product of sulfosulphuron in agricultural soil . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum .
Synthesis Analysis
ADM can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .Molecular Structure Analysis
The empirical formula of ADM is C6H9N3O2 . Its molecular weight is 155.15 . The InChI string is1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9)
. Chemical Reactions Analysis
ADM is suitable for use in the preparation of cocrystal 2-amino-4,6-dimethoxypyrimidine-anthranilic acid (1/1) . It has been used in the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .Physical And Chemical Properties Analysis
ADM has a melting point of 94-96 °C . It has optical transparency of 55% in the entire visible region, a lower cut-off wavelength at 228 nm, and a bandgap at 5.2 eV .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
2-Amino-4,6-dimethoxypyrimidine is involved in the formation of hydrogen bonds leading to chains of fused rings and three-dimensional frameworks in crystal structures (Low et al., 2002). It also plays a role in the formation of centrosymmetric dimers and is part of the crystal structure of various compounds, providing insights into molecular interactions and arrangements (Fábry, 2016).
Synthesis and Antimicrobial Activity
2-Amino-4,6-dimethoxypyrimidine is a key component in the synthesis of new pyrimidine derivatives, which have been shown to exhibit good antibacterial activity. This highlights its potential in the development of new antimicrobial agents (Dişli et al., 2013).
Application in Dye-Sensitized Solar Cells
This compound has been investigated for its effects on polyvinylidene fluoride/potassium iodide/iodine-based solid polymer electrolytes in dye-sensitized solar cells. Research indicates that it can significantly influence the ionic conductivity and power conversion efficiency of these cells (Sundaramoorthy et al., 2020).
Optical Limiting and Nonlinear Optical Devices
2-Amino-4,6-dimethoxypyrimidine is a part of the structure of certain crystals that have potential applications in optical limiting and nonlinear optical devices. Its role in these applications is linked to its influence on the optical properties of these materials (Era et al., 2021).
Vibrational Spectroscopy and Structural Analysis
The compound's structure and vibrational spectra have been extensively studied using techniques like FTIR and FT-Raman spectroscopy. Such studies aid in understanding the molecular vibrations and structural characteristics of this pyrimidine derivative (Sundaraganesan et al., 2006).
Supramolecular Self Assemblies
It also plays a crucial role in the formation of supramolecular self-assemblies in polymorphs and solvates of aminopyrimidine and amino-s-triazines derivatives, contributing to our understanding of molecular self-assembly processes (Sundaramoorthy et al., 2014).
Safety And Hazards
Future Directions
ADM has been widely used for the synthesis of some effective and environmentally friendly pesticides . It can also be used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The synthesis route with malononitrile as the raw material has small discharge of three wastes, which will be the main route for industrial synthesis in the future .
properties
IUPAC Name |
4,6-dimethoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRCHIUUKWBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074620 | |
Record name | 4,6-Dimethoxy-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amino-4,6-dimethoxypyrimidine | |
CAS RN |
36315-01-2 | |
Record name | 2-Amino-4,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36315-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-dimethoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036315012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Dimethoxy-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethoxypyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4,6-DIMETHOXYPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9760951K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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